Cas no 89967-16-8 (1-Propanone, 1-(2-phenyl-4-pyrimidinyl)-)

1-Propanone, 1-(2-phenyl-4-pyrimidinyl)- structure
89967-16-8 structure
Product name:1-Propanone, 1-(2-phenyl-4-pyrimidinyl)-
CAS No:89967-16-8
MF:C13H12N2O
MW:212.247182846069
CID:584586
PubChem ID:13153454

1-Propanone, 1-(2-phenyl-4-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2-phenyl-4-pyrimidinyl)-
    • 1-(2-phenylpyrimidin-4-yl)propan-1-one
    • 89967-16-8
    • DTXSID60522536
    • Inchi: InChI=1S/C13H12N2O/c1-2-12(16)11-8-9-14-13(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • InChI Key: BRQHKCMCJOYSGS-UHFFFAOYSA-N
    • SMILES: CCC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 212.094963011g/mol
  • Monoisotopic Mass: 212.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.8Ų

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